Crystal Structure vs. 3,5-Dichlorobenzoic Acid
Single-crystal X-ray diffraction demonstrates that 2,6-dichlorobenzoic acid and 3,5-dichlorobenzoic acid exhibit fundamentally different crystal packing arrangements, precluding their interchangeability in solid-form applications. 2,6-DCBA crystallizes in the triclinic space group P1̄ (No. 2) with a = 7.2678(9), b = 9.8543(8), c = 11.8290(11) Å, and α = 95.000(7)°, β = 104.262(10)°, γ = 102.128(8)°, whereas 3,5-DCBA adopts monoclinic P2₁/n (No. 14) with a = 3.7812(3), b = 13.996(2), c = 14.514(2) Å, and β = 95.183(8)° [1]. Both form centrosymmetric dimers via near-linear hydrogen bonds, but the chlorine substituents of four dimeric molecules of 3,5-DCBA form square channels approximately 3.54 Å on a side that are absent in the 2,6-isomer [1].
| Evidence Dimension | Crystal system, space group, and unit cell parameters |
|---|---|
| Target Compound Data | Triclinic, P1̄ (No. 2); a = 7.2678(9) Å, b = 9.8543(8) Å, c = 11.8290(11) Å; α = 95.000(7)°, β = 104.262(10)°, γ = 102.128(8)° |
| Comparator Or Baseline | 3,5-Dichlorobenzoic acid: Monoclinic, P2₁/n (No. 14); a = 3.7812(3) Å, b = 13.996(2) Å, c = 14.514(2) Å; β = 95.183(8)° |
| Quantified Difference | Distinct crystal systems (triclinic vs. monoclinic); 3,5-isomer forms square channels (~3.54 Å) via Cl···Cl contacts absent in 2,6-isomer |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; crystals grown from ethanol/water |
Why This Matters
Divergent crystal packing directly impacts bulk physical properties (e.g., solubility, mechanical stability, and tableting behavior) and necessitates isomer-specific quality control in solid-form development.
- [1] Pinkus, A.G.; Kautz, J.A.; Ahobila-Vajjula, P. Crystal structures of 2,6- and 3,5-dichlorobenzoic acids: nonbonded Cl···Cl contacts. Journal of Chemical Crystallography, 2003, 33, 181–186. View Source
